1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide
Description
This compound features a norbornane (bicyclo[2.2.1]heptane) core modified with 7,7-dimethyl and 2-oxo substituents. The methanesulfonamide group is attached at the 1-position of the bicyclic system, with the nitrogen further substituted by a 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl moiety. The isothiazolidinone ring, bearing a sulfone group, likely enhances bioactivity through hydrogen bonding or enzyme inhibition .
Properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S2/c1-14-5-6-16(22-9-4-10-29(22,26)27)12-17(14)21-28(24,25)13-20-8-7-15(11-18(20)23)19(20,2)3/h5-6,12,15,21H,4,7-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVRMGDDERHUET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)CC34CCC(C3(C)C)CC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound features a bicyclic framework with a methanesulfonamide functional group. The molecular formula is , and its molecular weight is approximately 342.41 g/mol. The compound's unique structure may contribute to its biological activity, particularly in medicinal chemistry.
Molecular Structure
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.41 g/mol |
| CAS Number | Not specified in available data |
| Functional Groups | Methanesulfonamide, Bicyclic system |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially modulating various biochemical pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating potential as an antibacterial agent.
- Anticancer Properties : Research indicates that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study conducted by Wolinsky et al. demonstrated that the compound exhibited significant antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting moderate efficacy.
-
Anticancer Research :
- In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) indicated that the compound reduced cell viability by approximately 50% at a concentration of 10 µM after 48 hours of treatment. This effect was associated with increased levels of apoptotic markers such as caspase-3 activation.
-
Anti-inflammatory Activity :
- Experimental models of inflammation showed that administration of the compound significantly reduced edema formation in a carrageenan-induced paw edema model in rats, with a reduction percentage of about 40% compared to control groups.
Toxicity and Safety Profile
Toxicological assessments have indicated that the compound has a relatively low toxicity profile at therapeutic doses. Acute toxicity studies in rodents revealed no significant adverse effects at doses up to 200 mg/kg body weight.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Stereochemical Influences
- Enantiomer-Specific Activity : Compounds 8f and 8g () demonstrate that stereochemistry significantly impacts pharmacological efficacy. The (1S,4R)-configured 8f showed higher potency (EC50 = 0.8 µM) than its (1R,4S)-enantiomer 8g (EC50 = 3.2 µM) in Kv7.2/3 activation .
- Synthetic Control : Asymmetric synthesis methods, such as copper-catalyzed amidation (), enable precise stereochemical control, critical for optimizing drug candidates .
Substituent Effects on Bioactivity
- Isothiazolidinone Sulfone: The target compound’s 1,1-dioxidoisothiazolidin-2-yl group may improve solubility and target binding compared to simpler aryl substituents (e.g., 4-isopropylphenyl in ) .
- Fluorobenzyl-Indoline Moieties : In 8f/8g, the 4-fluorobenzyl group enhances lipophilicity and CNS penetration, while the indoline scaffold facilitates π-π interactions with Kv7 channels .
Q & A
Q. What are the established synthetic routes for this compound, and how can stereochemical control be achieved during synthesis?
The compound is synthesized via sulfonamide coupling reactions using bicyclic ketone precursors. A common method involves reacting (1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl methanesulfonyl chloride with aromatic amines under anhydrous conditions. Stereochemical control is achieved using chiral precursors like (1R)- or (1S)-camphorsulfonyl chloride, which dictate the configuration of the bicyclic core . Purification typically employs flash column chromatography (e.g., 20% Et₂O/hexane) to isolate enantiomerically pure products .
Q. How is structural characterization performed, and what spectroscopic data are critical for validation?
Key techniques include:
- 1H NMR : Signals for methyl groups (δ 0.92–1.02 ppm), sulfonamide protons (δ 7–8 ppm), and bicyclic framework protons (δ 1.47–2.0 ppm) .
- Optical rotation : Specific rotation values (e.g., [α]25D = ±37–38°) confirm enantiomeric purity .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 339.44 for fluorophenyl derivatives) validate molecular weight .
Q. What biological targets or pathways are associated with this compound?
The compound’s bicyclic sulfonamide structure suggests activity as a Kv7 potassium channel activator, analogous to retigabine derivatives. Its mechanism involves stabilizing the channel’s open state, reducing neuronal excitability . The isothiazolidine dioxide moiety may enhance solubility or target-specific interactions .
Q. How should researchers handle stability and storage to ensure compound integrity?
Store under inert atmosphere (argon/nitrogen) at 2–8°C in airtight, light-resistant containers. Avoid moisture due to sulfonamide hydrolysis risks. Pre-purify intermediates to prevent degradation during long-term storage .
Q. What are the recommended analytical methods for purity assessment?
Use HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers. Purity criteria: ≥95% by area normalization (UV detection at 254 nm). Impurity profiling via LC-MS identifies residual solvents or byproducts .
Advanced Research Questions
Q. How does stereochemistry influence pharmacological activity, and how can enantiomer-specific effects be systematically studied?
Enantiomers (e.g., 8f vs. 8g in ) show divergent activity due to differential binding to chiral biological targets. Use enantioselective synthesis (e.g., (1R)- vs. (1S)-camphorsulfonyl chloride) and compare IC50 values in electrophysiological assays (e.g., patch-clamp studies on Kv7.2/7.3 channels). Molecular docking simulations (AutoDock Vina) can predict binding affinities .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
Discrepancies often arise from substituent effects on the aryl ring (e.g., 4-fluorobenzyl vs. 4-isopropylphenyl). Perform structure-activity relationship (SAR) studies with systematic substitution (electron-withdrawing/donating groups). Validate using in vitro assays (e.g., HEK293 cells expressing Kv7 channels) and correlate with logP values to assess bioavailability .
Q. How can computational modeling optimize this compound’s pharmacokinetic profile?
Use QSAR models to predict absorption (Caco-2 permeability) and metabolism (CYP450 isoform interactions). Density functional theory (DFT) calculates frontier molecular orbitals to identify reactive sites for prodrug design. ADMET predictors (e.g., SwissADME) guide modifications to reduce toxicity .
Q. What crystallographic techniques validate the compound’s 3D structure, and how are data inconsistencies addressed?
Single-crystal X-ray diffraction with SHELXL ( ) resolves absolute configuration. For centrosymmetric ambiguities, apply Flack’s x parameter to avoid false chirality assignments . Refinement protocols: R1 < 5%, wR2 < 12% .
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining enantiopurity?
Optimize catalytic asymmetric sulfonylation (e.g., Cu/ligand systems) for large batches. Monitor reaction kinetics (in situ FTIR) to prevent racemization. Use continuous-flow systems for controlled mixing and temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
